molecular formula C7H7FN2O4S B13643643 5-Fluoro-2-nitrophenylmethanesulfonamide

5-Fluoro-2-nitrophenylmethanesulfonamide

Cat. No.: B13643643
M. Wt: 234.21 g/mol
InChI Key: UUQWFHHAWXDFFO-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylmethanesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S It is known for its applications in various fields of scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenylmethanesulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is often carried out in a continuous-flow millireactor system, which provides better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature, are optimized to achieve the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors is preferred due to their ability to handle large volumes of reactants and provide consistent product quality. The process safety is evaluated using techniques like Reaction Calorimetry and Differential Scanning Calorimetry to ensure safe and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction can yield amines .

Scientific Research Applications

5-Fluoro-2-nitrophenylmethanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interfere with nucleoside metabolism, leading to cytotoxicity and cell death. It can be incorporated into RNA and DNA, disrupting their normal functions and leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Fluoro-2-nitrophenylmethanesulfonamide include:

  • 5-Fluoro-2-nitrobenzotrifluoride
  • 5-Fluoro-2-nitrobenzenesulfonamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

(5-fluoro-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)

InChI Key

UUQWFHHAWXDFFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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